(1E)-2-bromo-1-phenylbut-1-en-1-yl 1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a brominated phenyl group, a benzoyl group, and a dihydrocyclopropa[c]chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multiple steps, starting with the preparation of the brominated phenyl group and the benzoyl group. These intermediates are then subjected to cyclization reactions to form the dihydrocyclopropa[c]chromene moiety. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-BROMO-1-PHENYL-1-BUTENYL 1-BENZOYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C30H25BrO5 |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
[(E)-2-bromo-1-phenylbut-1-enyl] 1-benzoyl-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C30H25BrO5/c1-3-22(31)24(19-13-7-5-8-14-19)36-28(34)30-25(21-17-11-12-18-23(21)35-27(30)33)29(30,4-2)26(32)20-15-9-6-10-16-20/h5-18,25H,3-4H2,1-2H3/b24-22+ |
InChI Key |
DWAVZEFFEYECQE-ZNTNEXAZSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\OC(=O)C23C(C2(CC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O)/Br |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)OC(=O)C23C(C2(CC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.